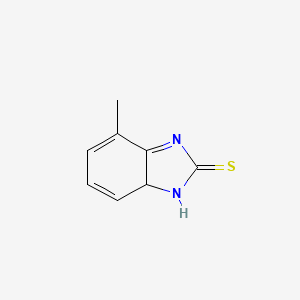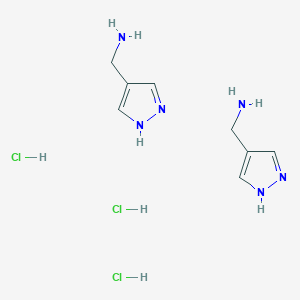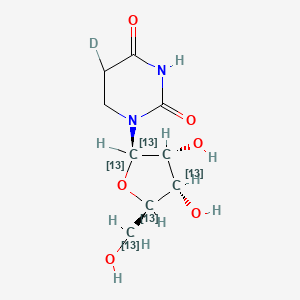
Empagliflozin-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Empagliflozin-d4 is a deuterated form of empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. This compound is primarily used as an internal standard in mass spectrometry for the quantification of empagliflozin. Empagliflozin itself is a medication used to manage type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, thereby increasing glucose excretion in the urine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of empagliflozin-d4 involves the incorporation of deuterium atoms into the empagliflozin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For instance, deuterated solvents and deuterated reducing agents can be used to introduce deuterium into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. Techniques such as liquid chromatography and mass spectrometry are employed to verify the incorporation of deuterium and the overall purity of the compound .
化学反応の分析
Types of Reactions
Empagliflozin-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
Empagliflozin-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Quantification in Mass Spectrometry: This compound serves as an internal standard for the accurate quantification of empagliflozin in biological samples.
Pharmacokinetic Studies: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of empagliflozin.
Diabetes Research: This compound is used in research focused on the treatment of type 2 diabetes mellitus, helping to elucidate the drug’s efficacy and safety.
Cardiovascular Studies: Research has shown that empagliflozin can improve cardiovascular outcomes, and this compound is used to study these effects in detail.
作用機序
Empagliflozin-d4, like empagliflozin, inhibits the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion in the urine. The primary molecular target is the SGLT2 protein, which is responsible for glucose reabsorption in the proximal tubules of the kidneys . By blocking this transporter, this compound helps to lower blood glucose levels and improve glycemic control .
類似化合物との比較
Empagliflozin-d4 is unique due to its deuterium incorporation, which provides enhanced stability and allows for precise quantification in mass spectrometry. Similar compounds include:
Canagliflozin: Another SGLT2 inhibitor used to manage type 2 diabetes mellitus.
Dapagliflozin: Similar to empagliflozin, it inhibits SGLT2 and is used for diabetes management.
Ertugliflozin: Another SGLT2 inhibitor with similar applications in diabetes treatment.
This compound stands out due to its specific use as an internal standard in analytical applications, providing a reliable reference for the quantification of empagliflozin in various studies .
特性
分子式 |
C23H27ClO7 |
|---|---|
分子量 |
454.9 g/mol |
IUPAC名 |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1/i1D,2D,4D,5D |
InChIキー |
OBWASQILIWPZMG-CPTKLOLCSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)[2H])[2H])O[C@H]4CCOC4)[2H] |
正規SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



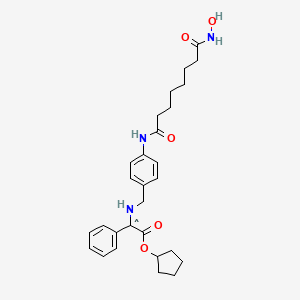

![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B15133683.png)
![(3E)-3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione](/img/structure/B15133684.png)
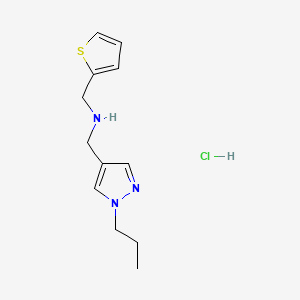
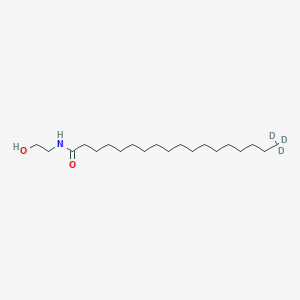
![N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15133704.png)

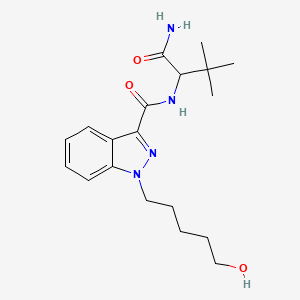
![N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride](/img/structure/B15133720.png)
